Cas no 38259-00-6 (Bicyclo2.2.2oct-5-ene-2-carboxaldehyde)

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- bicyclo[2.2.2]oct-2-ene-5-carbaldehyde
- Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
- bicyclo[2.2.2]oct-5-en-2-endo-carboxaldehyde
- (+/-)-endo-2-formylbicyclo<2.2.2>oct-5-ene
- endo-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
- (1RS,2RS,4RS)-5-bicyclo<2.2.2>octene-2-carboxaldehyde
- Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- KCHFYKPIADOPBJ-UHFFFAOYSA-N
- bicyclo[2,2,2]oct-5-ene-2-carboxaldehyde
- B5279
- rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- 40570-95-4
- MFCD24673746
- DTXSID90500302
- AS-64554
- EN300-260407
- AKOS037645889
- 38259-00-6
- SCHEMBL718244
- Bicyclo2.2.2oct-5-ene-2-carboxaldehyde
-
- MDL: MFCD24673746
- インチ: 1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2
- InChIKey: KCHFYKPIADOPBJ-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1([H])C([H])([H])C2([H])C([H])=C([H])C1([H])C([H])([H])C2([H])[H]
計算された属性
- せいみつぶんしりょう: 136.088815002g/mol
- どういたいしつりょう: 136.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ゆうかいてん: 13°C(lit.)
- ふってん: 73°C/6mmHg(lit.)
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- ちょぞうじょうけん:0-10°C
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-260407-5.0g |
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
38259-00-6 | 95% | 5.0g |
$3062.0 | 2024-06-18 | |
TRC | B593218-50mg |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |
38259-00-6 | 50mg |
$ 135.00 | 2022-04-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B868908-200mg |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |
38259-00-6 | 95% | 200mg |
698.40 | 2021-05-17 | |
TRC | B593218-100mg |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |
38259-00-6 | 100mg |
$ 210.00 | 2022-04-02 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5279-200MG |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |
38259-00-6 | >95.0%(GC) | 200mg |
¥550.00 | 2024-04-16 | |
Chemenu | CM396462-1g |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |
38259-00-6 | 95%+ | 1g |
$336 | 2024-07-17 | |
Enamine | EN300-260407-0.25g |
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
38259-00-6 | 95% | 0.25g |
$679.0 | 2024-06-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152621-200MG |
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde |
38259-00-6 | >95.0%(GC) | 200mg |
¥674.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5279-200mg |
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde |
38259-00-6 | 95.0%(GC) | 200mg |
¥550.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5279-1g |
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde |
38259-00-6 | 95.0%(GC) | 1g |
¥2370.0 | 2023-09-01 |
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Bicyclo2.2.2oct-5-ene-2-carboxaldehydeに関する追加情報
Recent Advances in the Application of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS: 38259-00-6) in Chemical Biology and Pharmaceutical Research
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS: 38259-00-6) is a structurally unique bicyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of complex molecular scaffolds, as well as its role in modulating biological targets. This research brief highlights the latest findings and advancements related to this compound, providing insights into its chemical properties, synthetic applications, and therapeutic potential.
One of the most notable developments in the past year involves the use of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde as a precursor in the synthesis of novel heterocyclic compounds. Researchers have demonstrated its efficacy in [4+2] cycloaddition reactions, enabling the construction of highly functionalized bicyclic systems with potential applications in medicinal chemistry. For instance, a study published in the Journal of Organic Chemistry (2023) detailed its use in the synthesis of a new class of kinase inhibitors, showcasing its ability to impart stereochemical control and enhance binding affinity.
In addition to its synthetic utility, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde has been investigated for its biological activity. Recent in vitro studies have revealed its potential as a modulator of inflammatory pathways, with particular emphasis on its interaction with NF-κB signaling. A preprint from BioRxiv (2024) reported that derivatives of this compound exhibited significant anti-inflammatory effects in macrophage models, suggesting its promise as a lead compound for the development of anti-inflammatory therapeutics.
Another area of interest is the compound's role in chemical biology, where it has been employed as a probe to study protein-ligand interactions. A collaborative study between academic and industrial researchers (Nature Chemical Biology, 2023) utilized Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde-derived probes to map the binding sites of previously undruggable targets, opening new avenues for drug discovery. The study highlighted the compound's ability to form stable covalent adducts with cysteine residues, a property that could be leveraged for targeted protein degradation strategies.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde-derived compounds. Recent computational studies (Journal of Medicinal Chemistry, 2024) have focused on predicting the metabolic stability and bioavailability of these molecules, using advanced molecular dynamics simulations. These efforts aim to guide the design of next-generation derivatives with improved drug-like properties.
In conclusion, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS: 38259-00-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it a versatile building block for drug discovery, while its emerging biological activities highlight its potential as a therapeutic agent. Future research should focus on addressing the current limitations and expanding its applications in targeted therapy and chemical biology.
38259-00-6 (Bicyclo2.2.2oct-5-ene-2-carboxaldehyde) 関連製品
- 946346-94-7(5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate)
- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)
- 389064-25-9(Proteasome Inhibitor XVI)
- 1598290-86-8(2-amino-6-chloro-3-methylbenzaldehyde)
- 2172461-85-5(3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)
- 2640946-69-4(4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-2,6-dimethylpyrimidine)
- 1040645-80-4(N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 168141-99-9(4-Hydroxyquinoline-2-carbaldehyde)
- 1499143-73-5(4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide)
- 1897138-64-5(3-bromo-4-fluoro-5-methoxybenzonitrile)
